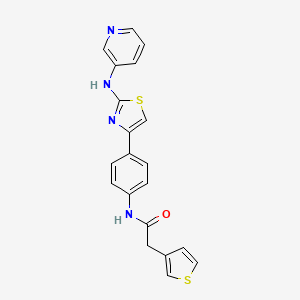

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c25-19(10-14-7-9-26-12-14)22-16-5-3-15(4-6-16)18-13-27-20(24-18)23-17-2-1-8-21-11-17/h1-9,11-13H,10H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBIYGSISYEFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

Coupling with Pyridine Derivative: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Acetamide Moiety: The final step involves the acylation of the coupled product with thiophene-3-ylacetic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

- Thiazole Core: The thiazole ring is a common feature in many bioactive compounds. For example, 2-(4-phenylthiazol-2-ylamino)-N-substitutedphenyl acetamide () shares the thiazole-acetamide backbone but lacks the pyridin-3-ylamino and thiophen-3-yl substituents .

- Thiophene Position : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide () contains a thiophen-2-yl group, whereas the target compound’s thiophen-3-yl substituent may confer distinct steric or electronic effects .

Impact of Substituents :

- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of thiophene (target compound) may enhance π-stacking interactions compared to the 2-position, as seen in polymers like P3T-DDTPA (), where thiophene orientation affects conductivity .

- Pyridin-3-ylamino vs.

Observations :

- Microwave synthesis () offers moderate yields (30%) but shorter reaction times, while traditional reflux methods () may require optimization for higher efficiency.

- High-yield reactions (e.g., 91% for compound 8 in ) often involve stable intermediates like sulfonamides, which could inform strategies for improving the target compound’s synthesis .

Physicochemical Properties

Key Trends :

- The target compound’s molecular weight (423.5) aligns with typical small-molecule drugs, whereas compound 15 (487.5) includes a heavier trifluoromethyl group, enhancing lipophilicity .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features various pharmacophores, including a thiazole ring, a pyridine moiety, and a thiophene structure, which suggest diverse mechanisms of action and therapeutic applications.

The primary biological target of this compound is tyrosine kinases , which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound disrupts signal transduction pathways, leading to:

- Inhibition of cell proliferation : The compound's interaction with tyrosine kinases leads to reduced cell growth.

- Induction of apoptosis : Evidence suggests that the compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For example:

- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.20 to 2.58 μM against A549 lung cancer cells, indicating potent anticancer activity (MDPI, 2015) .

- Mechanistic Insights : The compound's ability to induce apoptosis has been demonstrated through assays that measure phosphatidylserine exposure and cytochrome c release from mitochondria, suggesting activation of the intrinsic apoptotic pathway.

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. A review on thiazole derivatives highlighted that similar compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity | IC50/Other Metrics |

|---|---|---|---|

| N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide group with phenyl substituent | Antibacterial | Not specified |

| 5-(pyridin-3-yl)-thiazole | Thiazole ring with pyridine | Anticancer | IC50: 0.20–2.58 μM |

| N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and sulfonamide | Antimicrobial | Not specified |

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides.

- Introduction of the Pyridine Moiety : This is accomplished via nucleophilic substitution reactions.

- Final Modifications : The thiophene component is integrated into the structure through acetamide formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include cyclization of thiazole intermediates (e.g., coupling pyridin-3-ylamine with thiazole precursors) and subsequent acetamide formation. Optimization involves:

- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups (e.g., thiophene) .

- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 80-100°C .

- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol can improve purity and yield (45–72% reported for analogous compounds) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for verifying aromatic proton environments (e.g., pyridine at δ 8.5–9.0 ppm, thiophene at δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm substituent connectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify misassignments or conformational effects .

- Control experiments : Repeat synthesis under inert conditions (N₂ atmosphere) to rule out oxidation artifacts affecting spectral peaks .

- Cross-validation : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .

Q. What strategies can enhance the bioactivity of this compound through modification of the thiophene moiety?

- Methodological Answer :

- Electron-withdrawing substituents : Introduce halogens (e.g., fluorine at thiophene-3-position) to improve metabolic stability and target binding .

- Heterocycle replacement : Substitute thiophene with furan or pyridine rings to alter π-stacking interactions, guided by molecular docking studies .

- Functionalization : Attach sulfonamide or methyl groups via Sonogashira coupling to modulate solubility and bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiazole ring in target binding?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with modified thiazole substituents (e.g., methyl, phenyl, or trifluoromethyl groups) and compare IC₅₀ values in enzyme assays .

- Computational modeling : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) based on substituent steric/electronic profiles .

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ values, logP) with activity trends .

Data Contradiction Analysis

Q. How should conflicting biological activity data for this compound across studies be addressed?

- Methodological Answer :

- Assay standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic stability tests : Use liver microsome assays to determine if differential metabolism explains potency discrepancies .

- Crystallography : Resolve co-crystal structures with target proteins to validate binding modes and identify false-positive interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.